molecular formula C15H12ClN3O4 B11023159 N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide

N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B11023159
M. Wt: 333.72 g/mol
InChI Key: CIJYRMMFPLHREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is a synthetic organic compound with the molecular formula C15H12ClN3O4 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a chlorinated nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide typically involves multiple steps:

    Nitration: The initial step involves the nitration of 4-chlorobenzamide to introduce a nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Acetylation: The next step is the acetylation of 3-aminophenyl to form 3-(acetylamino)phenyl. This can be done using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: Finally, the acetylated amine is coupled with the nitrated chlorobenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 4-chloro-2-amino-N-[3-(acetylamino)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-(acetylamino)aniline.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-4-chlorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-[3-(acetylamino)phenyl]-2-nitrobenzamide:

    N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide: A positional isomer with different substitution patterns, leading to variations in reactivity and biological effects.

Uniqueness

N-[3-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is unique due to the specific combination of functional groups (acetylamino, chloro, and nitro) attached to the benzamide core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12ClN3O4

Molecular Weight

333.72 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)13-6-5-10(16)7-14(13)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21)

InChI Key

CIJYRMMFPLHREP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.